molecular formula C7H11Cl2N3 B1445300 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride CAS No. 1159734-42-5

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B1445300
CAS No.: 1159734-42-5
M. Wt: 208.09 g/mol
InChI Key: HFHPEBFLEMKIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3 and a molecular weight of 208.09 . This compound is characterized by the presence of a pyrimidine ring attached to a cyclopropane ring, which is further bonded to an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves several steps. One common synthetic route includes the cyclization of a suitable pyrimidine derivative with a cyclopropane precursor under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or cyclopropane rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or cyclopropane compounds.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrimidine and cyclopropane rings, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPEBFLEMKIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(1-Pyrimidin-2-yl-cyclopropyl)-carbamic acid tert-butyl ester (1.60 g, 6.80 mmol) was dissolved in CH2Cl2 (10 mL). HCl solution (4M in 1,4-dioxane, 17 mL, 68 mmol) was added via in one portion via syringe and the solution immediately became cloudy. The reaction was allowed to stir for 3 h. Solvents were removed in vacuo yielding a solid mass that was dried under vacuum to give 1.12 g of the title compound as a light yellow solid, m/z 136.32 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 3
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 4
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 5
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Reactant of Route 6
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.